Benchmarking the 6-Phenylthio Moiety: Potency Advantage Over 6-Benzyl and 6-Phenoxy Analogs
The 6-phenylthio group on the HEPT scaffold confers a distinct potency advantage over alternative 6-substitutions. In a direct comparison of anti-HIV-1 (HTLV-IIIB) activity, the 6-phenylthio derivative (HEPT) demonstrated an EC50 of 7.0 µM . This is 3.3-fold more potent than the 6-benzyl analog (EC50 = 23 µM) and 12.1-fold more potent than the 6-phenoxy analog (EC50 = 85 µM), all assessed under the same conditions in MT-4 cells [1].
| Evidence Dimension | Anti-HIV-1 activity (EC50) against HTLV-IIIB strain |
|---|---|
| Target Compound Data | 7.0 µM (as HEPT) |
| Comparator Or Baseline | 6-Benzyl HEPT analog (23 µM); 6-Phenoxy HEPT analog (85 µM) |
| Quantified Difference | 3.3-fold more potent than 6-benzyl; 12.1-fold more potent than 6-phenoxy |
| Conditions | MT-4 cell culture |
Why This Matters
For procurement, this data confirms that the 6-phenylthio core is essential for maintaining a low-micromolar activity baseline, which is critical for any subsequent lead optimization efforts.
- [1] Tanaka H, et al. A new class of HIV-1-specific 6-substituted acyclouridine derivatives: synthesis and anti-HIV-1 activity of 5- or 6-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). J Med Chem. 1991;34(1):349-357. View Source
